2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide
描述
2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide, commonly known as A-357, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. A-357 has been extensively studied for its potential use in treating various neurological and psychiatric disorders, such as addiction, schizophrenia, and Parkinson's disease.
作用机制
A-357 acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily located in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the dopamine D3 receptor, A-357 reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
A-357 has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which is involved in executive function and decision-making. A-357 has also been shown to increase the activity of the glutamate system, which is involved in learning and memory.
实验室实验的优点和局限性
One of the advantages of using A-357 in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of the dopamine D3 receptor in various neurological and psychiatric disorders. However, one of the limitations of using A-357 is its relatively low potency compared to other dopamine D3 receptor antagonists. This may limit its usefulness in certain experiments where high potency is required.
未来方向
There are several future directions for research on A-357. One area of research is to further investigate its potential use in treating addiction. This may involve studying its effects on different types of drugs of abuse and in different animal models of addiction.
Another area of research is to investigate its potential use in treating other psychiatric disorders, such as depression and anxiety. A-357 has been shown to have antidepressant-like effects in animal models, suggesting that it may be a useful treatment for these disorders.
Finally, future research may involve developing more potent and selective dopamine D3 receptor antagonists based on the structure of A-357. This may lead to the development of more effective treatments for addiction and other psychiatric disorders.
科学研究应用
A-357 has been extensively studied for its potential use in treating various neurological and psychiatric disorders. One of the key areas of research has been its potential use in treating addiction. A-357 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a promising candidate for treating addiction in humans.
Another area of research has been its potential use in treating schizophrenia. A-357 has been shown to improve cognitive function and reduce symptoms in animal models of schizophrenia, indicating that it may be a useful treatment for this disorder.
属性
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-2-29-22-5-3-21(4-6-22)25-23(28)17-26-7-9-27(10-8-26)24-14-18-11-19(15-24)13-20(12-18)16-24/h3-6,18-20H,2,7-17H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGDWRSUSGQIOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Adamantan-1-YL)piperazin-1-YL]-N-(4-ethoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。